6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,3-diphenylpropanoate
Description
This compound belongs to a class of hybrid organic molecules integrating a pyran ring, a pyrimidine-thioether moiety, and a 3,3-diphenylpropanoate ester. The 3,3-diphenylpropanoate ester adds steric bulk and aromatic π-π stacking capabilities, which may enhance binding to biological targets.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,3-diphenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-18-13-19(2)29-27(28-18)34-17-22-14-24(30)25(16-32-22)33-26(31)15-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,16,23H,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGIOAGYUSORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,3-diphenylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 452.53 g/mol . The compound features a pyrimidine ring and a pyranone structure, which are often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the pyrimidine moiety display notable antibacterial and antimycobacterial activities.
- In Vitro Studies : Various in vitro assays have demonstrated that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, including Escherichia coli and Staphylococcus aureus, indicating effective inhibition at low concentrations .
- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the ability of the compound to interfere with bacterial cell wall synthesis or function as enzyme inhibitors. This is particularly relevant for compounds that can form hydrogen bonds with bacterial enzymes.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
- Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited dose-dependent cytotoxicity. The IC50 values were calculated to assess the concentration required to inhibit cell growth by 50% .
- Toxicological Assessment : Toxicity assays indicated that while the compound shows promise as an anticancer agent, it also requires careful evaluation due to potential off-target effects. Hemolytic assays revealed that it remained non-toxic at concentrations up to 200 µM in certain evaluations .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Combination Therapy : Research has explored the use of this compound in combination with other antimicrobial agents to enhance efficacy against resistant strains of bacteria. This synergistic approach has shown promising results in preliminary studies.
- Targeted Drug Delivery : Innovative drug delivery systems utilizing nanoparticles have been investigated to improve the bioavailability and reduce toxicity of this compound when administered for therapeutic purposes.
Data Table: Summary of Biological Activities
| Activity Type | Test Methodology | Key Findings |
|---|---|---|
| Antimicrobial | MIC assays | Effective against E. coli, S. aureus |
| Cytotoxicity | Cell viability assays | IC50 values indicate significant growth inhibition |
| Toxicity | Hemolytic assays | Non-toxic up to 200 µM |
| Combination Therapy | Synergistic effect studies | Enhanced efficacy with other antibiotics |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Bioactivity
Impact of Substituents on Bioactivity
- Trifluoromethyl Group : Introduces electron-withdrawing effects and metabolic stability, often correlating with blood-brain barrier penetration .
- Diphenylpropanoate vs. Smaller Esters: The 3,3-diphenylpropanoate group in the target compound likely increases steric hindrance, reducing enzymatic degradation compared to acetate or methoxy-substituted analogs .
Crystallographic and Structural Insights
Crystallographic tools like SHELX and OLEX2 are critical for resolving bond lengths and angles, confirming the planar pyran-pyrimidine system and steric effects of the diphenyl group . For example, the pyrimidine-thioether moiety in the target compound adopts a near-perpendicular orientation relative to the pyran ring, optimizing hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
